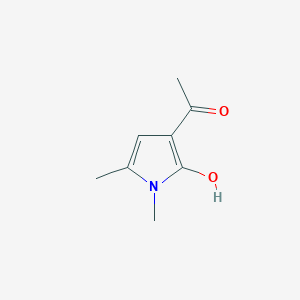![molecular formula C19H18N2O2 B12889939 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione CAS No. 111928-35-9](/img/structure/B12889939.png)
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoline-5,8-dione family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction is carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the 6-substituted isomer . The reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Reagents: Diethylamine, acetaldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to quinoline-5,8-diol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol.
Scientific Research Applications
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for studies on cell growth inhibition and apoptosis.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer treatment.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione exerts its effects involves interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell growth and proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
- 7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
Uniqueness
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is unique due to its specific substitution pattern, which influences its biological activity. Compounds with substitutions at different positions on the quinoline ring may exhibit different pharmacological properties .
Properties
CAS No. |
111928-35-9 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-[4-(diethylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(4-2)14-9-7-13(8-10-14)16-12-17(22)18-15(19(16)23)6-5-11-20-18/h5-12H,3-4H2,1-2H3 |
InChI Key |
UVRCPOXUXLJLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



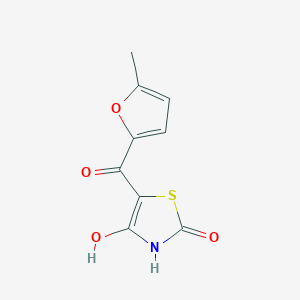
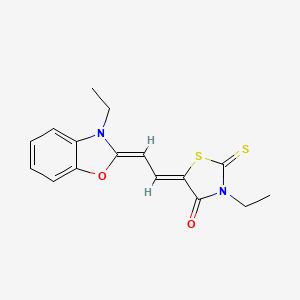

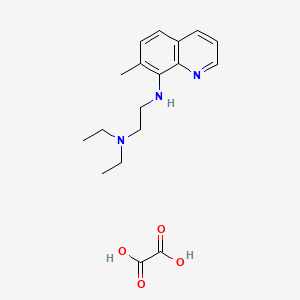
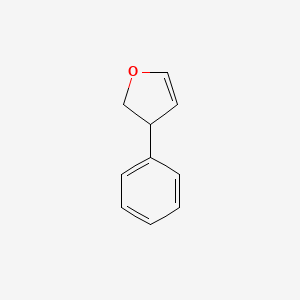
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
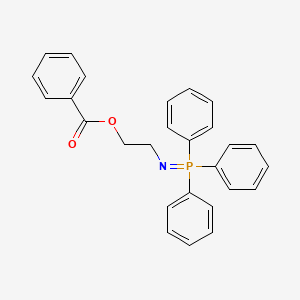
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
